Cas no 1351607-41-4 (3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea)

3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- F5857-3759
- AKOS024524124
- 1351607-41-4
- VU0525252-1
- 1-(3,4-dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
-
- インチ: 1S/C18H19F3N2O2/c1-12-8-9-15(10-13(12)2)23-16(24)22-11-17(25,18(19,20)21)14-6-4-3-5-7-14/h3-10,25H,11H2,1-2H3,(H2,22,23,24)
- InChIKey: LMIWBVRIUXGVSX-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC=CC=1)(CNC(NC1C=CC(C)=C(C)C=1)=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 352.13986234g/mol
- どういたいしつりょう: 352.13986234g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 61.4Ų
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-3759-15mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-5μmol |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-5mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-20μmol |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-10μmol |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-20mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-4mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-3mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-2mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-3759-1mg |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
1351607-41-4 | 1mg |
$54.0 | 2023-09-09 |
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ureaに関する追加情報
Compound CAS No. 1351607-41-4: 3-(3,4-Dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
The compound CAS No. 1351607-41-4, also known as 3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, is a highly specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of ureas, which are widely studied in medicinal chemistry due to their versatility and bioactivity. The molecule consists of a urea group (CONH-NHCO) connected to two distinct aromatic systems: a 3,4-dimethylphenyl group and a trifluorophenylpropyl group with hydroxyl functionality.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving coupling reactions and selective fluorination. The incorporation of multiple fluorine atoms in the trifluorophenylpropyl group significantly enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Moreover, the presence of hydroxyl groups introduces hydrogen bonding capabilities, which can influence the compound's solubility and interaction with biological targets.
Research into the bioactivity of this compound has revealed promising results in preclinical studies. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Chemical Communications* have demonstrated that this compound exhibits potent antitumor activity by targeting specific kinases involved in cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The structural uniqueness of CAS No. 1351607-41-4 lies in its combination of electron-donating and electron-withdrawing groups. The dimethylphenyl moiety contributes electron-donating effects through the methyl groups, while the trifluorophenylpropyl group introduces strong electron-withdrawing effects due to the fluorine atoms. This balance of electronic properties is crucial for optimizing the compound's interaction with biological targets and enhancing its pharmacokinetic profile.
From a synthetic perspective, the construction of this compound involves several key steps. The synthesis begins with the preparation of the dimethylphenylurea intermediate through a nucleophilic substitution reaction. This intermediate is then coupled with the trifluorophenylpropyl alcohol, which is synthesized via a sequence involving fluorination and hydroxylation reactions. The final product is purified using chromatographic techniques to ensure high purity and stability.
Recent studies have also explored the potential of this compound as a lead molecule for drug discovery programs targeting various therapeutic areas. Its ability to penetrate cellular membranes efficiently due to its lipophilic nature makes it an ideal candidate for delivering bioactive agents across biological barriers. Furthermore, computational modeling studies have highlighted its potential for binding to specific protein pockets, providing insights into its mechanism of action.
In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low acute toxicity in animal models. However, further long-term toxicity studies are required to fully assess its safety profile for human use. Regulatory agencies such as the FDA have emphasized the importance of thorough toxicological evaluations for compounds entering clinical trials.
The development of novel synthetic routes for this compound continues to be an active area of research. Chemists are exploring more efficient methods that minimize waste generation and improve yield percentages. For example, recent reports have highlighted the use of catalytic asymmetric synthesis to construct chiral centers within the molecule, potentially leading to enantiomerically pure compounds with enhanced bioactivity.
In conclusion, CAS No. 1351607-41-4, or 3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, represents a cutting-edge advancement in organic synthesis with significant potential in drug discovery and development. Its unique structure combines functional groups that confer desirable pharmacokinetic properties and bioactivity profiles. As research progresses, this compound may pave the way for innovative therapeutic interventions across various disease states.
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